molecular formula C20H20N4O3 B2956400 2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1902986-98-4

2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2956400
CAS No.: 1902986-98-4
M. Wt: 364.405
InChI Key: VGMBFVXPMWZUTB-UHFFFAOYSA-N
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Description

The compound 2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a dihydropyridazinone core linked to a piperidine moiety substituted with a quinolin-8-yloxy group. Its structure combines a bicyclic quinoline system with a saturated pyridazinone ring, which may influence its pharmacological properties, such as binding affinity and metabolic stability.

Synthesis of such compounds typically involves reductive amination or nucleophilic substitution to attach substituents to the piperidine ring. For example, sodium triacetoxyborohydride (STAB) is commonly used in reductive amination reactions to form amine linkages, as seen in analogs like 50e and 44g . Structural characterization often employs techniques like NMR and X-ray crystallography, with software such as SHELX aiding in refinement .

Properties

IUPAC Name

2-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-18-7-3-11-22-24(18)14-19(26)23-12-8-16(9-13-23)27-17-6-1-4-15-5-2-10-21-20(15)17/h1-7,10-11,16H,8-9,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMBFVXPMWZUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the piperidine nitrogen .

The final step involves the formation of the dihydropyridazinone core, which can be achieved through a cyclization reaction. This step often requires the use of strong acids or bases to facilitate the ring closure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the initial quinoline synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinoline N-oxide

    Reduction: Hydroxylated dihydropyridazinone

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The key distinction of the target compound lies in its quinolin-8-yloxy substituent on the piperidine ring. This group contrasts with other substituents in analogs, such as:

  • 3,4-Dichlorobenzyl in compound 50e ()
  • Pyridin-2-yl in compound 44g ()
  • Benzimidazol-1-yl in PLD inhibitors like VU0155056 ()
Table 1: Substituent and Core Structure Comparison
Compound Name Core Structure Piperidine Substituent Molecular Weight (g/mol)
Target Compound 2,3-Dihydropyridazin-3-one Quinolin-8-yloxy ~395.42*
50e () Pyrido[3,4-d]pyrimidin-4-one 3,4-Dichlorobenzyl 313.35
44g () Pyrido[3,4-d]pyrimidin-4-one Pyridin-2-yl ~326.37*
VU0155056 () Benzo[d]imidazol-1-yl Naphthamide ~437.50*

*Calculated based on molecular formulas.

Pharmacological Implications

  • Pyrido-pyrimidinones (e.g., 50e, 44g) are often explored as kinase inhibitors due to their planar aromatic systems, which mimic ATP-binding motifs .
  • Benzimidazole derivatives (e.g., VU0155056) are established PLD inhibitors, with substituents like naphthamide enhancing selectivity .

Physicochemical Properties

  • Lipophilicity: The quinolin-8-yloxy group may increase logP compared to pyridinyl or dichlorobenzyl substituents, affecting membrane permeability.
  • Solubility: The dihydropyridazinone core’s partial saturation could improve aqueous solubility relative to fully aromatic analogs.

Biological Activity

The compound 2-{2-oxo-2-[4-(quinolin-8-yloxy)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one (CAS Number: 2034243-04-2) is a novel hybrid molecule that combines elements of quinoline and piperidine structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O4C_{20}H_{21}N_{3}O_{4}, with a molecular weight of approximately 367.3984 g/mol. The structure features a quinoline moiety linked to a piperidine ring, which is further connected to a pyridazinone core. This unique arrangement is believed to enhance its pharmacological profile.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) at concentrations ranging from 10 µM to 25 µM .

CompoundCell LineConcentration (µM)Viability (%)GI50 (µM)
2-{...}MDA-MB-2311556TBD
2-{...}PC-31544TBD
2-{...}MRC-515>82TBD

Table: Antiproliferative effects of the compound on various cancer cell lines.

The mechanism by which quinoline derivatives exert their anticancer effects often involves the inhibition of key cellular pathways responsible for cell proliferation and survival. For instance, some studies suggest that these compounds may inhibit heat shock protein (Hsp90) activity, leading to the destabilization of client proteins involved in tumor growth . Additionally, they may induce oxidative stress within cancer cells, triggering apoptotic pathways.

Antimicrobial Activity

Quinoline derivatives have also demonstrated antimicrobial properties. In vitro studies have reported that certain analogs exhibit activity against both gram-positive and gram-negative bacteria. For example, compounds similar to the one have shown minimum inhibitory concentrations (MICs) as low as 4–16 µg/mL against resistant strains like MRSA .

Case Studies

  • Antiproliferative Study : A recent study synthesized a series of quinoline derivatives and evaluated their effects on MDA-MB-231 and PC-3 cell lines. The results indicated that specific derivatives significantly reduced cell viability at concentrations as low as 15 µM, highlighting the potential of this class of compounds in cancer therapy .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related quinoline compounds, demonstrating effectiveness against various bacterial strains with MIC values comparable to established antibiotics . This suggests potential applications in treating infections caused by resistant bacteria.

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